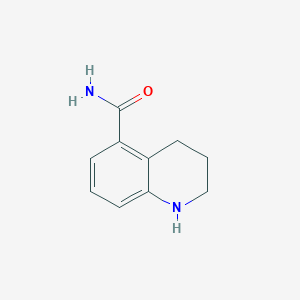

1,2,3,4-Tetrahydroquinoline-5-carboxamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroquinoline-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-10(13)8-3-1-5-9-7(8)4-2-6-12-9/h1,3,5,12H,2,4,6H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOSHSFVBSXTOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2NC1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2,3,4 Tetrahydroquinoline 5 Carboxamide and Its Derivatives

Strategies for the Construction of the 1,2,3,4-Tetrahydroquinoline (B108954) Core

The formation of the 1,2,3,4-tetrahydroquinoline ring is central to the synthesis of its derivatives. Key strategies involve forming one or two C-C or C-N bonds in a precursor molecule to construct the heterocyclic ring. ingentaconnect.com Domino reactions, which involve multiple bond-forming transformations in a single operation without isolating intermediates, have proven particularly valuable for generating diverse substitution patterns on the tetrahydroquinoline core. nih.gov

Cyclization reactions represent a fundamental approach to synthesizing the tetrahydroquinoline core, often involving the formation of the saturated nitrogen-containing ring from a suitably functionalized aromatic precursor.

Reductive cyclization is a powerful strategy that typically involves the reduction of a functional group, such as a nitro group, which then triggers an intramolecular cyclization cascade.

One prominent example involves the conversion of 2-nitroarylketones and aldehydes into tetrahydroquinolines. mdpi.com This process is initiated by the catalytic reduction of the nitro group to an aniline (B41778), which then undergoes intramolecular condensation with the adjacent carbonyl group to form a cyclic imine. nih.gov Subsequent reduction of the imine intermediate yields the final 1,2,3,4-tetrahydroquinoline product. nih.govmdpi.com This reduction-reductive amination sequence, often carried out under hydrogenation conditions with a palladium-on-carbon (Pd/C) catalyst, can produce the target heterocycles in high yields (93%–98%). nih.gov

Another variation is the reductive cyclization of 2-nitrochalcones. nih.gov This method relies on the rapid reduction of both the side-chain double bond and the nitro group under catalytic hydrogenation conditions. The choice of solvent is critical, with dichloromethane (B109758) often providing the best selectivity and yields, ranging from 65% to 90%. nih.gov

Furthermore, the 1,2,3,4-tetrahydroquinoline skeleton can be accessed through the reduction of quinolin-2(1H)-ones. A method utilizing samarium(II) iodide (SmI2) in the presence of water and triethylamine (B128534) has been developed for this transformation, which proceeds under mild conditions. researchgate.net

Examples of Reductive Cyclization Approaches

| Starting Material | Key Reagents/Catalyst | Reaction Type | Yield | Reference |

|---|---|---|---|---|

| 2-Nitroarylketones/aldehydes | H₂, 5% Pd/C | Reduction-reductive amination | 93%–98% | nih.gov |

| 2-Nitrochalcones | H₂, Catalytic | Reductive cyclization | 65%–90% | nih.gov |

| Quinolin-2(1H)-ones | SmI₂/H₂O/Et₃N | Amide reduction | N/A | researchgate.net |

Acid catalysis can facilitate ring-closing reactions and rearrangements to form the tetrahydroquinoline core. nih.gov A notable synthesis involves the reaction of enamides with benzyl (B1604629) azide (B81097) in the presence of a strong acid like triflic acid. nih.gov The acid promotes the rearrangement of benzyl azide to an N-phenyliminium intermediate. This electrophilic species is then attacked by the nucleophilic enamide, leading to an intermediate that cyclizes to afford fused-ring tetrahydroquinolines. This sequence provides cis-diastereoselective products in yields ranging from 23% to 85%. nih.gov

Transition metals are widely used to catalyze the formation of heterocyclic rings. nih.gov Several metal-promoted strategies have been successfully applied to the synthesis of 1,2,3,4-tetrahydroquinolines.

An iron-catalyzed method involves the intramolecular C-H insertion of a nitrene intermediate. nih.gov Using a commercially available, air-stable iron(III) complex, aryl azides can be converted into 2-aryl-1,2,3,4-tetrahydroquinolines in a single step with yields between 72% and 81%. The proposed mechanism involves the formation of an iron-nitrene complex, which then facilitates the C-H amination to close the ring. nih.govchemicalbook.com

Iridium-catalyzed oxidative cyclization of amino alcohols provides another route. nih.gov A dichloro(pentamethylcyclopentadienyl)iridium(III) dimer complex catalyzes the oxidation of the alcohol to an aldehyde. The proximal amino group then captures the aldehyde to form a cyclic imine, which is subsequently reduced in situ by a hydrido-iridium species generated during the oxidation step, yielding the tetrahydroquinoline product. nih.gov

Gold catalysis has also been employed for the internal cyclization of propargylamines. A gold(I) catalyst triggers the cyclization under mild conditions to furnish a diverse range of quinolines, which can then be reduced to the corresponding tetrahydroquinolines. nih.gov

Summary of Metal-Promoted Heterocyclization Methods

| Metal Catalyst | Precursor Type | Reaction Description | Yield | Reference |

|---|---|---|---|---|

| [Fe(III)(F₂₀TPP)Cl] | Aryl azide | Intramolecular nitrene C-H insertion | 72%–81% | nih.govchemicalbook.com |

| [IrCp*Cl₂]₂ | Amino alcohol | Oxidative cyclization | N/A | nih.gov |

| Gold(I) complex | Propargylamine | Internal cyclization | N/A | nih.gov |

Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly efficient for generating molecular complexity. researchgate.netresearchgate.net They are a powerful tool for creating libraries of bioactive compounds for drug discovery programs. researchgate.net Several MCRs have been developed for the diastereoselective synthesis of highly functionalized tetrahydroquinoline structures from simple starting materials. acs.orgnih.gov

The Povarov reaction is one of the most significant and widely studied MCRs for synthesizing the 1,2,3,4-tetrahydroquinoline core. researchgate.neteurekaselect.com It is formally classified as an aza-Diels-Alder or [4+2] inverse-electron-demand cycloaddition. nih.gov In its most common and synthetically useful format, it is a one-pot, three-component reaction involving an aniline, an aldehyde, and an activated alkene (dienophile). ingentaconnect.comresearchgate.net

The reaction typically proceeds through the in-situ formation of an aromatic imine from the aniline and aldehyde. researchgate.net This imine is then activated by a catalyst, usually a Lewis or Brønsted acid, and reacts with the electron-rich alkene to form the tetrahydroquinoline ring. ingentaconnect.comresearchgate.net The reaction offers excellent regio- and diastereoselective control. researchgate.net Various catalysts, including Lewis acids like boron trifluoride etherate and ceric ammonium (B1175870) nitrate, have been employed to promote the reaction. ingentaconnect.comresearchgate.net Mechanochemical conditions, using ball milling, have also been developed as a more environmentally friendly approach. researchgate.netnih.gov

The Povarov reaction can be categorized into three main types ingentaconnect.com:

ABC type: The classic three-component reaction of an aniline, an aldehyde, and an activated alkene. ingentaconnect.com

ACC' type: Involving an aniline and two equivalents of a dienophile. ingentaconnect.com

AA'BB' type: A four-component reaction using two equivalents of an aniline and two equivalents of an enolizable aldehyde. ingentaconnect.com

This versatility allows for the synthesis of a wide range of highly functionalized 1,2,3,4-tetrahydroquinolines. nih.gov

Multi-component Reactions (MCRs) for Scaffold Assembly

Knoevenagel/Hetero Diels–Alder Domino Reactions

Domino reactions, also known as tandem or cascade reactions, offer an efficient pathway for the synthesis of complex molecules like tetrahydroquinolines from simple starting materials in a single operation. nih.gov The Knoevenagel/hetero-Diels–Alder domino reaction is a powerful strategy for constructing polycyclic systems. This reaction typically involves an initial Knoevenagel condensation to form a reactive diene, which then undergoes an intramolecular hetero-Diels–Alder cycloaddition.

While the direct application of this domino reaction to synthesize 1,2,3,4-tetrahydroquinoline-5-carboxamide is not extensively documented in readily available literature, the principles of this methodology have been successfully applied to create related heterocyclic structures. For instance, a domino Knoevenagel/hetero-Diels-Alder reaction has been utilized for the synthesis of various chromene derivatives. nih.govrsc.org The general mechanism involves the reaction of a 1,3-dicarbonyl compound with an aldehyde or ketone and an alkene or alkyne. rsc.org

In the context of tetrahydroquinoline synthesis, a related domino three-component reaction involving aromatic aldehydes, arylamines, and methyl propiolates has been shown to produce polysubstituted 1,2,3,4-tetrahydroquinolines with high stereoselectivity. nih.gov This reaction is believed to proceed via a Povarov reaction, which is a type of imino Diels-Alder reaction. nih.gov The strategic selection of starting materials with appropriate functional groups could potentially allow for the construction of a tetrahydroquinoline ring with a precursor to the carboxamide group at the C-5 position.

The versatility of domino reactions lies in their ability to generate molecular complexity in a highly convergent manner, often with excellent control over stereochemistry. nih.govnih.gov

Ugi Reactions for Carboxamide Linkages

The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reaction chemistry, celebrated for its ability to generate α-acetamido carboxamide derivatives in a single step from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.govsciepub.comtcichemicals.com This reaction is highly valued for its efficiency and the diversity of products that can be accessed. nih.gov

The general mechanism of the Ugi reaction involves the initial formation of an imine from the aldehyde/ketone and the amine. This is followed by the addition of the isocyanide and the carboxylic acid to form a stable α-adduct, which then undergoes rearrangement to yield the final α-acylaminocarboxamide product. sciepub.com

While a specific protocol for the synthesis of this compound using the Ugi reaction is not explicitly detailed in the provided search results, the reaction's utility in forming carboxamide linkages in related heterocyclic systems is well-established. For example, three-component Ugi reactions have been successfully employed to synthesize 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides. researchgate.net This demonstrates the potential of the Ugi reaction to be adapted for the synthesis of the target molecule by carefully selecting the starting components. For instance, an appropriately substituted aniline derivative could serve as the amine component, which upon cyclization would form the tetrahydroquinoline ring with the desired carboxamide functionality.

Chemoenzymatic and Stereoselective Synthesis Approaches

The demand for enantiomerically pure pharmaceuticals has driven the development of chemoenzymatic and stereoselective synthetic methods. These approaches combine the selectivity of enzymes with the versatility of chemical reactions to produce chiral molecules with high optical purity.

A general chemoenzymatic approach has been developed for the asymmetric synthesis of chiral 3-substituted tetrahydroquinolines. rsc.org This method combines biocatalysis with a Buchwald–Hartwig cross-coupling reaction to construct the chiral tetrahydroquinoline scaffold from simple aldehydes and allylamine. rsc.org Furthermore, biomimetic asymmetric reduction of 2-functionalized quinolines has been achieved using a chiral NAD(P)H model, providing chiral 2-functionalized tetrahydroquinolines with up to 99% enantiomeric excess (ee). dicp.ac.cn

These examples highlight the potential of chemoenzymatic and stereoselective strategies to access chiral derivatives of this compound. By incorporating a carboxamide group or its precursor into the starting materials, it would be feasible to synthesize enantiomerically enriched versions of the target compound.

Formation and Functionalization of the Carboxamide Moiety at the C-5 Position

The introduction and modification of the carboxamide group at the C-5 position of the tetrahydroquinoline ring are crucial steps in the synthesis of the target compound and its derivatives.

Amidation Reactions and Variations

Amidation is a fundamental transformation in organic chemistry for the formation of an amide bond. This can be achieved through the reaction of a carboxylic acid or its activated derivative with an amine. While specific examples of the amidation of 1,2,3,4-tetrahydroquinoline-5-carboxylic acid are not prevalent in the immediate search results, the general principles of amidation are widely applicable.

Common methods for amidation involve the use of coupling reagents to activate the carboxylic acid. These reagents include carbodiimides (like DCC and EDC), phosphonium (B103445) salts (such as PyBOP), and uranium salts (for example, HBTU and HATU). Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride or an acid anhydride, which then readily reacts with an amine to form the amide.

Derivatization from Carboxylic Acid Precursors

The synthesis of this compound would typically start from its corresponding carboxylic acid precursor, 1,2,3,4-tetrahydroquinoline-5-carboxylic acid. This precursor serves as a key intermediate that can be readily converted to the desired carboxamide.

The conversion of the carboxylic acid to the carboxamide can be accomplished through the amidation reactions mentioned previously. The choice of the amine reactant allows for the introduction of various substituents on the amide nitrogen, leading to a diverse range of N-substituted this compound derivatives. This approach provides a flexible and straightforward route to a library of compounds for further investigation.

Functionalization and Derivatization of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline scaffold offers multiple sites for functionalization, allowing for the synthesis of a wide array of derivatives with potentially diverse biological activities. The introduction of various substituents on the aromatic ring or the heterocyclic part of the molecule can significantly influence its properties.

The selective C-H functionalization of the tetrahydroquinoline ring is a powerful tool for its derivatization. For example, palladium-catalyzed C-H olefination has been reported for the selective functionalization of tetrahydroquinolines at the C-6 position. nih.gov While this is not the C-5 position, it demonstrates the feasibility of direct C-H functionalization on the benzene (B151609) ring of the tetrahydroquinoline system. The C-5 position is also a target for functionalization, although it can be more challenging. ccspublishing.org.cn

Furthermore, the nitrogen atom of the tetrahydroquinoline ring can be readily functionalized. For instance, one-pot multicomponent reactions have been used to prepare N-Mannich bases of tetrahydroquinoline. nih.gov The nitrogen can also be acylated or alkylated to introduce a variety of substituents.

Metal-mediated functionalization provides another avenue for derivatization. Cationic cyclopentadienyl(η6-arene)iron(II) complexes of tetrahydroquinoline can undergo nucleophilic addition, leading to substituted derivatives. rsc.orgrsc.org

The ability to functionalize the tetrahydroquinoline scaffold at various positions, including the nitrogen atom and the aromatic ring, allows for the fine-tuning of the molecule's properties and the exploration of structure-activity relationships.

N-Substitution Reactions

The secondary amine nitrogen of the tetrahydroquinoline ring is a common site for functionalization, allowing for the introduction of a wide variety of substituents. N-alkylation and N-arylation are fundamental reactions for diversifying the tetrahydroquinoline scaffold.

N-Alkylation: A one-pot tandem reaction involving the reduction of a quinoline (B57606) precursor followed by reductive alkylation with an aldehyde provides an efficient route to N-alkylated tetrahydroquinolines. acs.org This process can be catalyzed by arylboronic acids, which act as both Lewis acids and hydrogen-bond donors. The reaction typically uses a Hantzsch ester as the hydrogen source and proceeds under mild conditions. acs.org This methodology is compatible with a range of aldehydes, leading to a diverse set of N-alkyl derivatives. acs.org

N-Arylation: The Chan-Evans-Lam coupling reaction offers a method for the N-arylation of tetrahydroquinolines. A one-pot procedure has been developed that combines the reduction of quinolines with a subsequent external base-free Chan-Evans-Lam N-arylation using boronic acids. organic-chemistry.orgthieme-connect.com This approach is noted for its use of an inexpensive N-arylation protocol and aerobic reaction conditions, making it a practical choice for synthesizing N-aryl tetrahydroquinolines. organic-chemistry.orgthieme-connect.com

| Reaction Type | Catalyst/Reagent | Key Features | Reference |

| Reductive Alkylation | Arylboronic Acid / Hantzsch Ester | One-pot tandem reaction; mild conditions. | acs.org |

| Chan-Evans-Lam Coupling | Boronic Acid | One-pot, external base-free; aerobic conditions. | organic-chemistry.orgthieme-connect.com |

Substitution on the Aromatic Ring System

Electrophilic aromatic substitution provides a direct method for introducing functional groups onto the benzene ring of the tetrahydroquinoline system. The position of substitution is influenced by the directing effects of the fused dihydro-N-heterocycle and the presence of protecting groups on the nitrogen.

Nitration: The nitration of 1,2,3,4-tetrahydroquinoline and its N-acetyl derivative has been studied to understand the regioselectivity of the reaction. cdnsciencepub.com Direct nitration of unprotected 1,2,3,4-tetrahydroquinoline with nitric acid results in the formation of the 7-nitro derivative. cdnsciencepub.com However, when the nitrogen is protected with an acetyl group, nitration followed by hydrolysis yields a mixture of 6-nitro and 7-nitro-1,2,3,4-tetrahydroquinoline. cdnsciencepub.com The regioselectivity can be controlled by the choice of N-protecting group and reaction conditions, allowing for the selective synthesis of specific nitro isomers. researchgate.net

Bromination: The bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) derivatives has also been investigated. The reaction of 2-phenyl-1,2,3,4-tetrahydroquinoline with bromine in acetic acid leads to the formation of the 6,8-dibromo derivative, while preserving the tetrahydroquinoline ring. researchgate.net In contrast, N-substituted 2-phenyl-1,2,3,4-tetrahydroquinoline is selectively brominated to give the 6-monobromo derivative under various conditions. researchgate.net These findings indicate that the substitution pattern is highly dependent on the nature of the substrate and the reaction medium.

| Substitution | Reagent | Substrate | Major Product(s) | Reference |

| Nitration | Nitric Acid | 1,2,3,4-Tetrahydroquinoline | 7-Nitro-1,2,3,4-tetrahydroquinoline | cdnsciencepub.com |

| Nitration | Nitric Acid | N-Acetyl-1,2,3,4-tetrahydroquinoline | 6-Nitro- and 7-Nitro-1,2,3,4-tetrahydroquinoline | cdnsciencepub.com |

| Bromination | Bromine in Acetic Acid | 2-Phenyl-1,2,3,4-tetrahydroquinoline | 6,8-Dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline | researchgate.net |

| Bromination | Bromine | N-Substituted 2-phenyl-1,2,3,4-tetrahydroquinoline | 6-Bromo-2-phenyl-1,2,3,4-tetrahydroquinoline | researchgate.net |

Introduction of Diverse Heterocyclic Moieties

The incorporation of additional heterocyclic rings onto the tetrahydroquinoline framework can lead to novel chemical entities with potentially interesting properties. Synthetic strategies can involve building the tetrahydroquinoline ring onto a molecule already containing a heterocycle or by coupling a heterocycle to a pre-formed tetrahydroquinoline.

Palladium-catalyzed alkene carboamination reactions represent a powerful method for the enantioselective synthesis of tetrahydroquinolines from aniline derivatives bearing pendant alkenes and aryl or alkenyl halides. nih.gov This strategy allows for the construction of the heterocyclic ring while simultaneously forming C-C and C-N bonds and setting a stereocenter. By choosing an aryl halide that is itself a heterocycle, this method can be adapted to introduce diverse heterocyclic moieties.

Advanced Spectroscopic and Structural Characterization

Spectroscopic Analysis

Spectroscopic techniques are indispensable for determining the chemical structure of a molecule by investigating the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR would be utilized to determine the number of different types of protons, their chemical environments, and their proximity to other protons in the 1,2,3,4-Tetrahydroquinoline-5-carboxamide molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the protons of the tetrahydropyridine ring, the N-H proton, and the amide (-CONH₂) protons. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants would help to establish the connectivity of the protons.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the different types of carbon atoms in the molecule. A ¹³C NMR spectrum of this compound would display separate signals for each unique carbon atom, including the carbons of the aromatic ring, the aliphatic carbons of the heterocyclic ring, and the carbonyl carbon of the carboxamide group.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to:

N-H stretching vibrations for the secondary amine in the tetrahydroquinoline ring and the primary amide group.

C=O stretching vibration of the amide functional group.

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

C=C stretching vibrations within the aromatic ring.

N-H bending vibrations of the amide group.

Specific experimental IR absorption frequencies for this compound have not been detailed in the available literature.

Table 3: IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming its elemental composition (C₁₀H₁₂N₂O). The mass spectrum would also show a molecular ion peak and various fragment ions resulting from the cleavage of the molecule, which can aid in structural confirmation.

While the molecular weight is known to be 176.22 g/mol , specific experimental mass spectrometry data, including fragmentation patterns, for this compound are not available in the surveyed literature.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion Assignment |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λ_max) characteristic of the substituted benzene ring system. The position and intensity of these absorptions can be influenced by the solvent used for the analysis.

Specific experimental UV-Vis absorption data for this compound are not reported in the available scientific databases.

Table 5: UV-Vis Spectroscopy Data for this compound

| λ_max (nm) | Molar Absorptivity (ε) | Solvent |

|---|

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and conformational details of this compound. Furthermore, it would reveal information about the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

A search of crystallographic databases did not yield any published crystal structures for this compound.

Table 6: X-ray Diffraction Data for this compound

| Crystal System | Space Group | Unit Cell Dimensions |

|---|

Chromatographic Techniques for Purity and Compound Analysis

Chromatographic methods are essential for assessing the purity of a compound and for its separation from mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique used to determine the purity of a compound. A sample of this compound would be analyzed using an appropriate stationary phase (e.g., C18) and mobile phase to obtain a chromatogram. The presence of a single major peak would indicate high purity, while the area of this peak relative to any impurity peaks would allow for quantitative purity assessment.

Gas Chromatography (GC): For volatile and thermally stable compounds, gas chromatography, often coupled with mass spectrometry (GC-MS), can be used for separation and identification.

Specific chromatographic conditions and results, such as retention times and purity assessments, for this compound are not documented in the reviewed literature.

Table 7: Chromatographic Data for this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Retention Time (min) |

|---|

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

A search for Density Functional Theory (DFT) studies specifically focused on 1,2,3,4-Tetrahydroquinoline-5-carboxamide yielded no specific results. DFT is a computational method used to investigate the electronic structure of many-body systems. nih.gov Such studies on related molecules have been used to calculate a variety of molecular properties. researchgate.net

Electronic Properties Calculation

There are no available studies that report on the calculated electronic properties—such as HOMO-LUMO energy gap, chemical potential, electrophilicity, chemical hardness, dipole moment, or total energy—for this compound. For related but distinct molecules, DFT has been employed to determine these reactivity indices and properties. researchgate.netmdpi.com However, without a dedicated study on the target compound, a data table for these parameters cannot be generated.

Molecular Electrostatic Potential (MEP) Analysis

No specific Molecular Electrostatic Potential (MEP) analysis for this compound has been reported in the reviewed literature. MEP analysis is used to visualize the charge distribution of a molecule and predict how it will interact with other molecules, identifying regions that are electron-rich or electron-poor. mdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com While numerous docking studies have been performed on the broader class of tetrahydroquinoline and tetrahydroisoquinoline analogues against various protein targets, no specific docking simulations for this compound were found. scispace.comnih.govnih.gov

Ligand-Protein Binding Interaction Analysis

Detailed analyses of ligand-protein binding interactions, which would describe the specific types of bonds (e.g., hydrogen bonds, hydrophobic interactions) between this compound and a protein target, are not available. Studies on similar scaffolds show interactions with targets like E. coli DNA gyrase and HIV-1 Reverse Transcriptase, but this data is not applicable to the specified compound. scispace.comnih.gov

Prediction of Binding Affinity

There is no published data predicting the binding affinity (typically reported in kcal/mol) of this compound with any specific protein target. For comparison, other novel tetrahydroisoquinoline derivatives have reported binding energies ranging from -7 to over -20 kcal/mol depending on the target protein. scispace.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insight into the stability and dynamics of a ligand-protein complex. nih.govnih.govuzh.chresearchgate.netmdpi.com A review of the literature found no MD simulation studies conducted on a complex involving this compound. Such simulations, often run for nanoseconds, are used to assess the stability of the docked pose by analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.gov

Ligand-Protein Complex Stability Assessment

Molecular Dynamics (MD) simulations are a powerful tool for assessing the stability of a ligand when bound to a protein's active site. For tetrahydroquinoline derivatives designed as inhibitors of targets like Lysine-specific demethylase 1 (LSD1), MD simulations are performed to understand the conformational stability of the ligand-protein complex. mdpi.comnih.gov

A key metric in this assessment is the Root Mean Square Deviation (RMSD) of the protein's alpha-carbon backbone atoms and the ligand itself. The RMSD is calculated over the duration of the simulation (e.g., 100 nanoseconds) to monitor structural changes from the initial docked pose. A stable system is typically characterized by RMSD values that plateau after an initial fluctuation period, indicating that the complex has reached a state of equilibrium. mdpi.comnih.gov For example, in simulations of novel tetrahydroquinoline derivatives bound to LSD1, stable RMSD values for the complex suggest that the ligand remains securely bound within the active site, which is a prerequisite for sustained inhibitory activity. mdpi.comnih.gov These hydrogen bond interactions are vital for improving the binding stability of the complex. mdpi.com

Binding free energy calculations, often performed using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), further quantify the stability of the ligand-protein interaction. These calculations provide an estimate of the energy released upon ligand binding, with more negative values indicating a more stable and favorable interaction. mdpi.comresearchgate.net

Conformational Dynamics and Fluctuation Analysis

Analysis of the RMSF can reveal which parts of the protein become more rigid or more flexible, providing clues about the mechanism of inhibition. For instance, a decrease in the fluctuation of residues in the active site would suggest that the binding of the tetrahydroquinoline derivative stabilizes a specific conformation of the protein. nih.gov The impact of ligand binding on the protein's structural changes can be evaluated by analyzing the RMSD and RMSF over time. nih.gov Fewer variances or fluctuations are indicative of a more stable protein structure. nih.gov

The conformational dynamics of the ligand itself are also critical. A ligand that can maintain a stable, low-energy conformation within the binding pocket is more likely to be an effective inhibitor. The analysis of torsional angles and intramolecular interactions of the this compound moiety during the simulation helps to understand its preferred binding mode and structural adaptability. rsc.org

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

Before significant resources are invested in synthesizing and testing new compounds, in silico ADME predictions are used to evaluate their drug-like properties. These computational models predict the pharmacokinetic profile of a molecule, helping to identify candidates with a higher probability of success in clinical trials. srce.hr For tetrahydroquinoline derivatives, various ADME parameters are calculated. mdpi.comresearchgate.net

Key predicted properties often include:

Human Intestinal Absorption (HIA): Predicts the percentage of the compound that will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Penetration: Indicates whether the compound is likely to cross the BBB, which is crucial for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts the likelihood of the compound inhibiting key metabolic enzymes, which can lead to drug-drug interactions.

Aqueous Solubility (logS): Estimates the solubility of the compound in water, affecting its absorption and formulation.

Plasma Protein Binding (PPB): Predicts the extent to which the compound will bind to proteins in the blood, which influences its distribution and availability.

Studies on novel tetrahydroquinoline derivatives have shown that they can be designed to have favorable ADME properties, such as good oral bioavailability and appropriate metabolic stability. mdpi.comnih.gov

| ADME Parameter | Predicted Value for Tetrahydroquinoline Derivatives | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral administration. nih.gov |

| Blood-Brain Barrier Penetration | Variable (Low to Moderate) | Can be tailored for CNS or peripheral targets. |

| CYP2D6 Inhibition | Predicted Non-inhibitor | Lower risk of drug-drug interactions. |

| Aqueous Solubility | Moderate | Acceptable for absorption and formulation. |

| Hepatotoxicity | Predicted Non-toxic | Lower risk of liver damage. researchgate.net |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This technique maps the electron distribution of a molecule in its crystalline state, providing a powerful tool for understanding how molecules pack together and the nature of the forces holding them. mdpi.com

For heterocyclic compounds like this compound, this analysis can reveal the relative importance of various interactions, such as:

H···H (Hydrogen-Hydrogen): Typically the most abundant contacts, representing van der Waals forces.

C···H/H···C (Carbon-Hydrogen): Significant contributors to crystal packing.

N···H/H···N (Nitrogen-Hydrogen): Indicative of hydrogen bonding, which are strong directional interactions.

O···H/H···O (Oxygen-Hydrogen): Also represents hydrogen bonding involving the carboxamide group.

| Interaction Type | Typical Contribution (%) | Nature of Interaction |

|---|---|---|

| H···H | ~45-50% | Van der Waals forces, non-directional. nih.gov |

| C···H/H···C | ~30-35% | Weak hydrogen bonds and van der Waals forces. nih.gov |

| N···H/H···N | ~10-15% | Conventional hydrogen bonds, crucial for structural stability. nih.gov |

| O···H/H···O | ~5-10% | Hydrogen bonds involving the carboxamide oxygen. |

This analysis provides fundamental insights into the solid-state properties of the compound, which are important for drug formulation and stability.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For tetrahydroquinoline derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been developed to guide the design of more potent inhibitors. mdpi.comnih.gov

These models work by aligning a set of molecules with known activities and calculating steric and electrostatic fields (in CoMFA) or similarity indices based on hydrophobicity, hydrogen bond donor/acceptor properties (in CoMSIA). mdpi.com The resulting data is then correlated with biological activity using statistical methods.

The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions around the molecular scaffold where certain properties are predicted to enhance or decrease activity:

Green Contours: Indicate regions where bulky, sterically favorable groups increase activity.

Yellow Contours: Show regions where bulky groups decrease activity.

Blue Contours: Mark areas where positively charged or electropositive groups enhance activity.

Red Contours: Indicate regions where negatively charged or electronegative groups are favorable.

These models provide powerful predictive ability and are validated through rigorous statistical tests, including the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²pred). mdpi.comnih.gov A q² value greater than 0.5 is generally considered to indicate a model with good internal predictive ability. nih.gov

| QSAR Model | Statistical Parameter | Value | Interpretation |

|---|---|---|---|

| CoMFA | q² (Cross-validated R²) | 0.778 | Good internal model predictability. mdpi.comnih.gov |

| R²pred (Predictive R²) | 0.709 | Good external predictive power for new compounds. mdpi.comnih.gov | |

| CoMSIA | q² (Cross-validated R²) | 0.764 | Good internal model predictability. mdpi.comnih.gov |

| R²pred (Predictive R²) | 0.713 | Good external predictive power for new compounds. mdpi.comnih.gov |

Based on these models, new derivatives of this compound can be designed with specific modifications predicted to improve their inhibitory potency against a chosen biological target. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of 1,2,3,4 Tetrahydroquinoline 5 Carboxamide Derivatives

Impact of Substitutions on the Tetrahydroquinoline Core

The tetrahydroquinoline nucleus serves as the foundational scaffold, and substitutions on both its aromatic (benzenoid) and saturated (piperidine) rings play a pivotal role in modulating biological activity. The nature, position, and electronic properties of these substituents can drastically alter the molecule's interaction with its biological target.

The saturated piperidine-like ring of the THQ core offers further opportunities for modification. Substituents on this ring can influence the molecule's conformational flexibility. Introducing rigid groups can lock the molecule into a specific conformation that may be more favorable for binding to a target, potentially increasing both potency and selectivity.

Influence of Carboxamide Moiety Modifications

The carboxamide group at the 5-position is a critical pharmacophoric feature, often involved in key hydrogen bonding interactions with biological targets. Modifications to the amide portion of the molecule represent a powerful strategy for fine-tuning activity. SAR studies on related heterocyclic carboxamides have demonstrated that the nature of the N-substituent on the amide is a primary determinant of potency.

For example, in analogous inhibitor scaffolds, replacing simple N-alkyl groups with cyclic amines, such as piperidine, has led to significant improvements in activity. nih.gov Further exploration of these cyclic amine appendages reveals additional SAR trends:

Substitution on the Cyclic Amine: Introducing substituents onto the appended ring (e.g., the 4-position of a piperidine) can probe for additional binding pockets and enhance potency.

Ring Size Variation: Expanding or contracting the ring size of the cyclic amine (e.g., using azepane or pyrrolidine (B122466) instead of piperidine) can alter the orientation of substituents and impact binding affinity. nih.gov

Basic Amine Functionality: The presence of a basic nitrogen within the carboxamide substituent can introduce favorable ionic interactions or improve physicochemical properties such as solubility.

These modifications highlight that the carboxamide moiety is not merely a linker but an active participant in molecular recognition, and its thoughtful modification is essential for optimizing biological activity. researchgate.net

Stereochemical Effects on Biological Potency and Selectivity

The three-dimensional arrangement of atoms in a molecule is fundamental to its interaction with chiral biological targets like enzymes and receptors. The 1,2,3,4-tetrahydroquinoline (B108954) scaffold contains at least one stereocenter (at C4, if substituted), and the presence of additional substituents can create multiple stereoisomers. The biological activity of these isomers can differ significantly.

Synthetic strategies are often designed to produce specific diastereomers or enantiomers, underscoring the perceived importance of stereochemistry for biological function. frontiersin.orgnih.govsci-rad.com For example, certain synthetic routes afford 4-aryl-substituted tetrahydroquinolines with high cis diastereoselectivity. sci-rad.com This stereochemical control is critical because different isomers will orient their substituent groups in distinct spatial arrangements. One isomer may fit perfectly into a receptor's binding site, leading to high potency, while another isomer may clash with the receptor, resulting in weak or no activity.

This differential activity arises because the binding pockets of proteins are chiral and will interact differently with each stereoisomer. Consequently, a specific enantiomer or diastereomer is often responsible for the desired therapeutic effect, while others may be inactive or even contribute to off-target effects. Therefore, controlling and defining the stereochemistry of 1,2,3,4-tetrahydroquinoline-5-carboxamide derivatives is a crucial aspect of drug design, directly impacting both biological potency and target selectivity.

Modulation of Biological Potential by Specific Functional Groups

The introduction of specific functional groups at various positions on the this compound scaffold is a key strategy for modulating biological activity. SAR studies have identified several groups that have a particularly strong influence on potency and selectivity.

Highly electron-withdrawing groups, such as the trifluoromethyl (-CF3) group, have been shown to significantly increase the cytotoxic activity of THQ derivatives against cancer cell lines. mdpi.com The incorporation of two trifluoromethyl groups on the benzamide (B126) portion of the molecule was found to enhance cytotoxicity across multiple cell lines. mdpi.com This effect may be attributed to the group's ability to alter the electronic nature of the molecule, enhance binding affinity, and improve metabolic stability.

Furthermore, the addition of other heterocyclic moieties, like morpholine (B109124), has been demonstrated to significantly enhance both the selectivity and potency of these compounds as mTOR inhibitors. mdpi.com The morpholine group can improve aqueous solubility and provides hydrogen bond acceptors that can form crucial interactions within the target's active site. mdpi.com Studies on the related tetrahydroisoquinoline scaffold have also shown that methoxy (B1213986) (-OCH3) or trifluoromethoxy (-OCF3) groups can enhance inhibitory activity, while the presence of a sulfonamide (-SO2NHR) group can be pivotal for improving both activity and subtype selectivity. nih.gov

The following table details the antiproliferative activity of several morpholine-substituted tetrahydroquinoline derivatives against various human cancer cell lines, illustrating the impact of specific substitutions.

| Compound | Substituent (R) | IC₅₀ A549 (μM) | IC₅₀ MCF-7 (μM) | IC₅₀ MDA-MB-231 (μM) |

|---|---|---|---|---|

| 10d | 3,5-di-F | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |

| 10e | 3,5-di-CF₃ | 0.033 ± 0.003 | - | - |

| 10h | 2,5-di-CF₃ | - | 0.087 ± 0.007 | - |

Data sourced from a study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors. mdpi.com

Strategies for Selectivity Enhancement in Target Interactions

Achieving selectivity for a specific biological target over others is a primary goal in drug discovery to maximize therapeutic efficacy and minimize side effects. For this compound derivatives, several strategies have been identified to enhance target selectivity.

One of the most effective strategies is the targeted incorporation of specific functional groups that exploit unique features of the desired target's binding site. As noted previously, the addition of trifluoromethyl and morpholine moieties to the THQ scaffold significantly enhanced both potency and, crucially, selectivity for the mTOR kinase. mdpi.com This suggests these groups form specific interactions with the mTOR active site that are less favorable in other kinases.

Another powerful strategy is conformational restriction. By introducing rigid structural elements or bulky substituents into the tetrahydroquinoline core, the molecule's rotational freedom can be limited. This can lock the molecule into a bioactive conformation that is highly complementary to the intended target but fits poorly into the binding sites of off-targets. For example, studies on related tetrahydroisoquinoline inhibitors have shown that adding rigid substituents to the saturated ring was favorable for achieving subtype selectivity between different enzyme isoforms (PDE4B over PDE4D). nih.gov

Finally, medicinal chemists can differentially tune potency and selectivity by focusing on distinct parts of the molecule. For instance, modifications to the core ring system may primarily influence potency by affecting foundational binding interactions, while modifications to the peripheral carboxamide substituent can be used to fine-tune selectivity by probing for unique subpockets in the target protein. nih.gov

Based on a comprehensive review of available scientific literature, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” according to the provided outline.

The search for specific mechanistic insights into the in vitro biological activities of this compound, including its effects on DNA Gyrase, Discoidin Domain Receptor 1 (DDR1) Kinase, NF-κB transcriptional activity, MurE Synthetase, Protein Tyrosine Phosphatase 1B (PTP1B), and various receptor agonist/antagonist mechanisms, did not yield sufficient detailed research findings.

The available literature extensively covers the biological activities of the isomeric scaffold, 1,2,3,4-tetrahydroisoquinoline , and its derivatives. However, due to the strict instruction to focus solely on "this compound" and not introduce information outside this explicit scope, providing data on a different chemical entity would be scientifically inaccurate and violate the core requirements of the request. Therefore, the article cannot be constructed with the required level of detail and scientific accuracy for the specified compound.

Mechanistic Insights into in Vitro Biological Activities

Receptor Agonist and Antagonist Mechanisms

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism and Partial Agonism

Derivatives of the tetrahydroquinoline scaffold have been investigated as potential modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are key nuclear receptors in the regulation of metabolism. nih.gov Research has led to the development of N-alkyltetrahydroquinoline-containing thiazolidinediones as selective PPARγ agonists. clockss.org Molecular modeling studies suggest that these compounds interact with key hydrophilic and hydrophobic residues within the PPARγ active site. clockss.org

In one study, a series of tetrahydroquinoline-linked thiazolidinediones were designed and synthesized. clockss.org The agonistic activities of these compounds for PPARγ were evaluated, and it was found that the length of the N-alkyl group on the tetrahydroquinoline ring played a crucial role in the activity. clockss.org Specifically, a compound with an N-heptyl moiety was identified as the most active in a PPARγ transactivation assay. clockss.org This suggests that the tetrahydroquinoline core acts as a lipophilic tail that can be modified to enhance affinity for the hydrophobic pocket of the PPARγ ligand-binding domain. clockss.org

Furthermore, prenylated quinolines and their corresponding tetrahydroquinolines have been synthesized and evaluated for their activity on all three human PPAR subtypes. nih.gov Certain 2-prenylated tetrahydroquinoline derivatives displayed pan-PPAR agonism, indicating an ability to activate PPARα, PPARγ, and PPARδ. nih.gov This suggests that the tetrahydroquinoline scaffold can serve as a versatile template for designing PPAR modulators with varying selectivity profiles.

Sigma-2 Receptor Ligand Interactions

While much of the research on sigma receptor ligands has focused on the tetrahydroisoquinoline scaffold, the related 1,2,3,4-tetrahydroquinoline (B108954) structure has also been explored for its potential to interact with these receptors. eurekaselect.comnih.gov The sigma-2 receptor, in particular, is a target of interest for its role in cancer and neurological disorders. researchgate.netupenn.edunih.gov

Research into 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives has shown that this scaffold can produce ligands with high affinity and selectivity for the sigma-2 receptor. researchgate.netupenn.edu These studies often involve modifying substituents on the nitrogen atom and other positions of the ring to optimize binding. researchgate.net While direct studies on 1,2,3,4-tetrahydroquinoline-5-carboxamide are limited, the principles from related scaffolds suggest that the tetrahydroquinoline core can serve as a foundational element for designing sigma-2 receptor ligands. The carboxamide group at the 5-position could potentially engage in hydrogen bonding interactions within the receptor's binding site.

A scaffold hopping strategy has been employed to simplify the structures of known sigma receptor ligands, leading to the design of novel tetrahydroisoquinoline and other related bicyclic compounds. nih.gov This approach has yielded analogs with high affinity and selectivity for either the sigma-1 or sigma-2 receptor subtype. nih.gov The nature of the substituents on both the aromatic ring and the nitrogen atom of the bicyclic system appears to be critical in determining the preferred binding orientation and subtype selectivity. nih.gov

CXCR4 Antagonism

The C-X-C chemokine receptor 4 (CXCR4) is a G protein-coupled receptor that plays a crucial role in cell trafficking, and its dysregulation is implicated in cancer metastasis and HIV infection. nih.govnih.govwikipedia.orgcusabio.com Consequently, the development of CXCR4 antagonists is an active area of research. nih.govnih.gov While many small molecule CXCR4 antagonists are based on the tetrahydroisoquinoline scaffold, derivatives of tetrahydroquinoline have also been investigated. nih.govnih.govnih.gov

A series of CXCR4 antagonists have been developed based on (S)-5,6,7,8-tetrahydroquinolin-8-amine. nih.govnih.gov This demonstrates that the tetrahydroquinoline core can be a key structural element for CXCR4 antagonism. The mechanism of action for these antagonists involves blocking the interaction between CXCR4 and its natural ligand, CXCL12. nih.gov This inhibition can interfere with pro-survival signaling pathways and chemotaxis in cancer cells. nih.govnih.gov

Structure-activity relationship (SAR) studies on tetrahydroisoquinoline-based antagonists have revealed that modifications to the tetrahydroquinoline ring and its substituents can significantly impact potency and selectivity. nih.gov The stereochemistry of the tetrahydroquinoline moiety has also been shown to be important for activity. nih.gov

Orexin (B13118510) Receptor Antagonism

Orexin receptors (OX1 and OX2) are involved in the regulation of sleep, wakefulness, and reward pathways, making them attractive targets for the treatment of insomnia and addiction. nih.govnih.govwikipedia.org The majority of research into small molecule orexin receptor antagonists has centered on the tetrahydroisoquinoline scaffold. nih.govnih.govlookchem.comresearchgate.netresearchgate.netnih.govresearchgate.net

SAR studies on substituted tetrahydroisoquinolines have identified key structural features necessary for potent and selective antagonism of the OX1 receptor. nih.govlookchem.com These studies have shown that substituents at various positions of the tetrahydroisoquinoline ring system can be modified to enhance potency and selectivity. nih.govlookchem.comresearchgate.net While direct evidence for the activity of this compound at orexin receptors is not available, the extensive research on the isomeric tetrahydroisoquinoline scaffold provides a foundation for the potential design of tetrahydroquinoline-based orexin receptor antagonists. nih.govresearchgate.net

Broader Biological System Interactions

Beyond specific receptor interactions, derivatives of 1,2,3,4-tetrahydroquinoline have been shown to modulate broader biological systems, exhibiting anti-infective and anti-inflammatory properties through various mechanisms.

Anti-Infective Mechanisms (e.g., Antibacterial, Antifungal, Antimalarial, Antiviral)

The tetrahydroquinoline scaffold is a versatile platform for the development of anti-infective agents. gfcollege.innih.govnih.govmdpi.com

Antibacterial and Antifungal Mechanisms:

Amphiphilic tetrahydroquinoline derivatives have been designed as antimicrobial peptidomimetics. nih.gov These compounds typically feature the tetrahydroquinoline core, a hydrophobic alkyl chain, and a cationic group. nih.gov Their mechanism of action involves targeting and disrupting the microbial cell membrane, leading to rapid cell death. nih.gov This membrane-targeting action is advantageous as it is less likely to induce the development of drug resistance. nih.gov

Antimalarial Mechanisms:

A tetrahydroquinoline-containing compound, MMV692140, has been identified as a potent antimalarial agent. nih.gov Studies on its mode of resistance have revealed that it targets the Plasmodium falciparum translation elongation factor 2 (PfeEF2). nih.gov PfeEF2 is essential for the GTP-dependent translocation of the ribosome along mRNA during protein synthesis. nih.gov Inhibition of this factor disrupts protein synthesis in the parasite, leading to its death. nih.gov This represents a novel mechanism of action for antimalarial drugs.

Antiviral Mechanisms:

While research on the antiviral properties of this compound is limited, related heterocyclic compounds have shown promise. For instance, novel tetrahydroisoquinoline-based compounds have been found to inhibit SARS-CoV-2 replication in vitro. nih.gov The proposed mechanism for some of these compounds involves the inhibition of post-entry viral replication steps, which differs from the mechanism of chloroquine (B1663885) that affects endosomal pH. nih.gov

The table below summarizes the anti-infective activities of selected tetrahydroquinoline and related derivatives.

| Compound Class | Organism(s) | Mechanism of Action | Reference(s) |

| Amphiphilic Tetrahydroquinolines | Gram-positive and Gram-negative bacteria, Fungi | Membrane disruption | nih.gov |

| Tetrahydroquinoline (MMV692140) | Plasmodium falciparum | Inhibition of PfeEF2 | nih.gov |

| Tetrahydroisoquinoline Derivatives | SARS-CoV-2 | Inhibition of post-entry viral replication | nih.gov |

Anti-Inflammatory Mechanisms (e.g., Inhibition of Cytokine Release)

Derivatives of 1,2,3,4-tetrahydroquinoline have demonstrated significant anti-inflammatory properties. mdpi.comnih.gov These effects are often mediated through the modulation of key inflammatory signaling pathways. nih.gov

One study investigated a series of N-substituted 1,2,3,4-tetrahydroquinoline derivatives for their ability to inhibit inflammatory processes in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov Several of these compounds were found to inhibit the production of pro-inflammatory mediators, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in a concentration-dependent manner. nih.gov

The underlying mechanism for this anti-inflammatory activity was elucidated to be the suppression of the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways. nih.gov Specifically, the active tetrahydroquinoline derivatives were shown to inhibit the nuclear translocation of NF-κB by preventing the phosphorylation of its inhibitory subunit, IκBα. nih.gov Furthermore, these compounds also suppressed the LPS-induced activation of JNK, which is involved in the regulation of inflammatory responses. nih.gov

In a related context, 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been identified as inhibitors of the stimulator of interferon genes (STING) pathway. nih.govresearchgate.net Overactivation of the STING pathway can lead to excessive production of interferons and other pro-inflammatory cytokines, contributing to autoimmune and autoinflammatory diseases. nih.gov By inhibiting this pathway, these carboxamide derivatives demonstrate potent in vivo anti-inflammatory efficacy. nih.gov

The table below details the anti-inflammatory mechanisms of tetrahydroquinoline and related carboxamide derivatives.

| Compound Class | Key Target/Pathway | Effect | Reference(s) |

| N-substituted 1,2,3,4-Tetrahydroquinolines | NF-κB, JNK | Inhibition of pro-inflammatory cytokine (IL-6, TNF-α) release | nih.gov |

| 3,4-Dihydroisoquinoline-2(1H)-Carboxamides | STING | Inhibition of interferon and pro-inflammatory cytokine production | nih.govresearchgate.net |

Anticancer Mechanisms

Detailed studies on the anticancer mechanisms of This compound , including its potential inhibition of epigenetic enzymes, anti-apoptotic proteins, or transporters, are not available in the provided search results.

However, the broader class of tetrahydroquinoline derivatives has been a subject of interest in anticancer research. Various analogues have demonstrated antiproliferative effects through diverse mechanisms. For instance, certain 3,4-diaryl-1,2,3,4-tetrahydroquinolines have shown low micromolar inhibition of various cancer cell lines, including lung, skin, and colon carcinoma cells. nih.gov The anticancer activity is often linked to the specific substitutions on the tetrahydroquinoline core. nih.govrsc.org Molecular docking studies on some substituted 2-arylquinolines suggest they may act as regulators of KDM proteins, which are epigenetic enzymes. rsc.org Furthermore, the tetrahydroisoquinoline (THIQ) scaffold, a structural isomer of THQ, is known to exhibit anticancer activity by inhibiting epigenetic enzymes and anti-apoptotic proteins. tandfonline.com

It must be reiterated that these findings apply to the general class of compounds and cannot be directly attributed to This compound without specific experimental evidence.

Neuroprotective Mechanisms

There is no specific information available regarding the neuroprotective mechanisms of This compound , including any potential anti-Alzheimer's activity.

Research into the neuroprotective properties has largely focused on the related tetrahydroisoquinoline (THIQ) scaffold. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) has been shown to exhibit neuroprotective properties by scavenging free radicals and inhibiting glutamate-induced excitotoxicity. nih.gov Various THIQ derivatives are recognized for a wide range of biological activities, including potential applications for neurodegenerative disorders. researchgate.netnuph.edu.ua These compounds can modulate various targets within the central nervous system, but again, this information is specific to the THIQ class of molecules. The neuroprotective potential, if any, of This compound remains uninvestigated in the available literature.

Role as Organocatalysts in Organic Transformations

No studies describing the role of This compound as an organocatalyst in organic transformations were found in the search results.

The tetrahydroquinoline scaffold itself is often the product of organocatalytic reactions rather than the catalyst. For example, visible-light-driven annulation reactions have been developed for the synthesis of tetrahydroquinolines using an organocatalytic electron donor–acceptor (EDA) complex. nih.gov Other organocatalytic methods, such as those involving oxidative enamine catalysis and 1,5-hydride transfer/cyclization sequences, have also been employed to synthesize tetrahydroquinoline derivatives. koreascience.kr

In a related context, derivatives of the isomeric tetrahydroisoquinoline scaffold, such as N-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and thioamides, have been successfully used as organocatalysts in asymmetric aldol (B89426) reactions. researchgate.net This highlights the potential for this class of compounds in catalysis, but provides no direct evidence for the catalytic activity of This compound .

Future Directions and Research Gaps

Exploration of Novel and Greener Synthetic Pathways

The synthesis of functionalized tetrahydroquinolines is a well-established field, but there remains a significant need for more efficient, cost-effective, and environmentally benign methodologies. Future research should prioritize the development of novel synthetic routes that adhere to the principles of green chemistry.

Key areas of exploration include:

Domino Reactions: These multi-step sequences, carried out in a single pot without isolating intermediates, offer high atom economy and reduced waste. nih.gov Investigating domino strategies, such as Povarov-type reactions, could provide highly stereoselective pathways to complex 5-carboxamide analogs. beilstein-journals.org

Catalytic Systems: The use of novel catalysts, including environmentally friendly options like iridium and silver, can facilitate direct cyclization and reduction reactions under milder conditions. organic-chemistry.org Exploring electrochemical methods, for instance, could provide selective synthesis at room temperature using common solvents as reagents. rsc.org

Biomimetic Approaches: Mimicking biological processes can lead to highly enantioselective syntheses. The use of chiral and regenerable NAD(P)H models for asymmetric reduction of quinoline (B57606) precursors is a promising avenue for producing specific stereoisomers of 1,2,3,4-tetrahydroquinoline-5-carboxamide, which is crucial for pharmacological activity. dicp.ac.cn

| Synthetic Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| Domino (Cascade) Reactions | Multiple bond-forming reactions occur in a single operation without isolating intermediates. | High atom economy, reduced waste, increased efficiency, stereoselectivity. | nih.gov |

| Electrochemical Synthesis | Uses electricity to drive chemical reactions, often under mild conditions. | High efficiency, use of common solvents as reagents, room temperature operation. | rsc.org |

| Iridium-Catalyzed Cyclization | Direct cyclization of anilines with diols, producing water as the only byproduct. | Environmentally friendly, high atom economy. | organic-chemistry.org |

| Biomimetic Asymmetric Reduction | Utilizes chiral NAD(P)H models to achieve high enantioselectivity in the reduction of quinolines. | Access to specific chiral isomers, high enantiomeric excess (ee). | dicp.ac.cn |

Advanced Computational Modeling for Mechanism Elucidation and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery. For this compound, advanced computational modeling can accelerate the development pipeline from initial synthesis to lead optimization.

Future computational studies should focus on:

Mechanism Elucidation: Density Functional Theory (DFT) can be employed to analyze reaction pathways for novel syntheses, helping to optimize conditions and predict outcomes. researchgate.net

Lead Optimization: Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can establish robust correlations between the chemical structures of analogs and their biological activities. mdpi.com This allows for the rational design of new derivatives with predicted high potency. mdpi.com

Binding Mode Analysis: Molecular docking and molecular dynamics (MD) simulations are crucial for visualizing and understanding the interactions between tetrahydroquinoline analogs and their biological targets at an atomic level. mdpi.comnih.govresearchgate.net These simulations can confirm binding stability and identify key residues involved in the interaction, guiding further structural modifications. mdpi.comnih.govresearchgate.net

ADME Prediction: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties helps in the early identification of candidates with favorable drug-like characteristics, reducing late-stage failures. mdpi.com

| Computational Method | Application | Key Outcome | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | To establish a relationship between molecular structure and biological activity. | Predictive models for designing new, more potent inhibitors. | mdpi.com |

| Molecular Docking | To predict the preferred orientation of a molecule when bound to a target. | Identification of binding modes and key interactions within the active site. | mdpi.com |

| Molecular Dynamics (MD) Simulations | To analyze the physical movements of atoms and molecules over time. | Confirmation of protein-ligand stability and favorable dynamics. | mdpi.comnih.govresearchgate.net |

| ADME Prediction | To computationally estimate the pharmacokinetic properties of a molecule. | Early assessment of drug-likeness and bioavailability. | mdpi.com |

Broadening the Scope of Biological Target Identification and Validation

The tetrahydroquinoline and the related tetrahydroisoquinoline scaffolds are known to interact with a wide array of biological targets, suggesting that this compound could possess diverse pharmacological activities. rsc.orgnuph.edu.ua A critical future direction is the systematic screening of this compound and its derivatives against a broader range of targets to uncover novel therapeutic applications.

Prospective areas for target identification include:

Oncology: Tetrahydroquinoline derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of kinases like mTOR and histone-modifying enzymes such as LSD1. mdpi.commdpi.comnih.gov Screening against panels of cancer cell lines and relevant enzymes is a high-priority. mdpi.comnih.gov

Neurodegenerative and Psychiatric Disorders: Analogs have been identified as ligands for serotonin (B10506) receptors (5-HT1A) and have shown potential in models related to Alzheimer's disease. nih.govnih.gov

Infectious Diseases: The scaffold has been associated with antibacterial and antimalarial properties, warranting investigation against various pathogens. rsc.org

Inflammatory Diseases: Tetrahydroisoquinoline analogs have been successfully developed as potent inhibitors of phosphodiesterase 4 (PDE4), a key target in inflammatory conditions like psoriasis. nih.govacs.org

Target validation, the process of confirming the functional role of the identified target in the disease, will be essential. technologynetworks.com Techniques such as siRNA can be used to mimic the effect of the drug by suppressing the gene product, thereby confirming that modulating the target produces the desired therapeutic effect. technologynetworks.com

Design and Development of Highly Selective Analogs with Modulated Pharmacological Profiles

Building on insights from computational modeling and biological screening, the next logical step is the rational design of novel analogs of this compound with improved properties. The goal is to develop compounds with high selectivity for a specific target, thereby minimizing off-target effects, and to fine-tune their pharmacological profiles for optimal efficacy.

Key strategies for analog development include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the tetrahydroquinoline core and the 5-carboxamide side chain is essential to understand how different functional groups influence potency and selectivity. nih.govnih.govresearchgate.net For instance, studies on related compounds have shown that incorporating moieties like trifluoromethyl and morpholine (B109124) can significantly enhance selectivity and potency. mdpi.comnih.govresearchgate.net

Target-Specific Design: For a validated target, analogs can be designed to optimize interactions with the binding site. For example, if the target is a receptor, modifications can be made to achieve a desired agonist or antagonist profile. nih.gov The C-8 position in some tetrahydroquinolines has been identified as a key pharmacophore for modulating opioid receptor activity. nih.gov

Improving Pharmacokinetics: Modifications can be introduced to enhance properties like solubility, membrane permeability, and metabolic stability, which are critical for in vivo efficacy. mdpi.com The addition of a morpholine ring, for example, is a known strategy to improve water solubility. mdpi.com

By pursuing these integrated research directions, the scientific community can systematically explore the therapeutic potential of this compound, paving the way for the development of novel and effective medicines.

Q & A

Basic: What are the current eco-friendly synthesis methods for 1,2,3,4-tetrahydroquinoline derivatives, and how do they compare in terms of yield and sustainability?

Methodological Answer:

Green synthesis approaches, such as using acidic ionic liquids (e.g., [NMPH]H₂PO₄), have been developed to replace toxic metal catalysts. For example, 2-(phenylamino)ethanol reacts with unsaturated ketones under mild conditions (80°C, 6–8 hours) to yield N-hydroxyethyl-substituted derivatives with >90% yield . Key advantages include catalyst reusability (5 cycles with <10% activity loss) and reduced waste. Comparatively, traditional methods using H₃PO₄ or Yb(OTf)₃ require harsher conditions and generate more byproducts .

Advanced: How can heterogeneous catalysts like Fe-ISAS/CN optimize the dehydrogenation of 1,2,3,4-tetrahydroquinoline to quinolone?

Methodological Answer:

Fe-ISAS/CN (iron single-atom catalysts on N-doped carbon) achieves 100% conversion and selectivity for quinolone at 150°C under O₂ flow, outperforming nanoparticle-based catalysts (Fe-NPs/CN) and blank controls . The atomic dispersion of Fe ensures high active-site accessibility, while the carbon matrix enhances stability (82% conversion after 5 cycles). Key parameters include reaction temperature optimization (120–180°C) and catalyst loading (1–5 wt%) to balance activity and cost .

Basic: What structural characterization techniques are critical for confirming the crystallinity of 1,2,3,4-tetrahydroquinoline-5-carboxamide derivatives?

Methodological Answer:

X-ray crystallography is essential for resolving stereochemistry and hydrogen-bonding networks. For example, N,N'-dibenzyl-N,N'-diphenyl derivatives exhibit a planar tetrahydroquinoline ring with carboxamide groups forming intermolecular H-bonds, confirmed via single-crystal diffraction (space group P2₁/c, Z = 4) . Complementary techniques like NMR (¹H/¹³C) and FTIR validate functional groups, while mass spectrometry confirms molecular weight .

Advanced: How do substituent modifications on this compound influence its inhibitory activity against targets like nNOS or PRMT5?

Methodological Answer:

Structure-activity relationship (SAR) studies highlight that N-substitution (e.g., hydroxyethyl groups) enhances solubility and target affinity. For PRMT5 inhibitors, 2-substituted carboxamide derivatives show IC₅₀ values <100 nM due to improved binding to the SAM pocket . In nNOS inhibition, introducing a thiophene-2-carboximidamide group at the 6-position increases selectivity over eNOS/iNOS by 50-fold, as shown in molecular docking and in vitro assays .

Advanced: What mechanistic insights explain the selective oxidation of 1,2,3,4-tetrahydroquinoline to quinoline using maleimide-based catalysts?

Methodological Answer:

Polymaleimide (PMI) catalysts facilitate selective oxidation via a radical pathway. GC-MS analysis reveals intermediates like 3-(3,4-dihydroquinolin-1(2H)-yl)pyrrolidine-2,5-dione, suggesting C–H activation at the benzylic position. Catalytic activity depends on carbonyl groups, as replacing maleimide with pyrrole reduces conversion to 4% . Optimal conditions (120°C, 12 hours) achieve 71% selectivity, with H₂O₂ as a co-oxidant enhancing turnover .

Basic: How do functional groups (e.g., carboxylic acid vs. ester) affect the physicochemical properties of 1,2,3,4-tetrahydroquinoline derivatives?

Methodological Answer:

Carboxylic acid derivatives (e.g., 1,2,3,4-tetrahydroquinoline-6-carboxylic acid) exhibit higher polarity (logP ~1.2) and lower solubility in organic solvents compared to esters (logP ~2.5 for ethyl esters) . Acidic groups enable salt formation (e.g., hydrobromide salts, mp 210°C), while esters are more lipophilic, influencing bioavailability in pharmacological studies .

Advanced: How can researchers resolve contradictory data on catalytic efficiency across different 1,2,3,4-tetrahydroquinoline synthesis methods?

Methodological Answer:

Discrepancies arise from catalyst type and reaction conditions. For example, Fe-ISAS/CN achieves 100% conversion , whereas H₃PO₄ yields mixtures of cis/trans isomers . Systematic comparison requires normalizing variables (temperature, solvent, catalyst loading) and using standardized characterization (GC-MS, HPLC). Contradictory selectivity data in oxidation reactions may stem from byproduct formation, necessitating GC-MS trace analysis .

Basic: What analytical protocols ensure purity and stability of this compound during storage?

Methodological Answer:

HPLC (C18 column, MeCN/H₂O gradient) monitors purity (>95%), while accelerated stability studies (40°C/75% RH, 6 months) assess degradation. Derivatives like hydrobromide salts are stable at RT, whereas free bases require inert atmospheres (N₂) to prevent oxidation . FTIR and NMR track hydrolysis or dimerization over time .

Advanced: What solvent systems and reaction conditions maximize the reusability of ionic liquid catalysts in tetrahydroquinoline synthesis?

Methodological Answer:

[NMPH]H₂PO₄ retains >90% activity after 5 cycles in ethanol/water (3:1 v/v) at 80°C. Solvent polarity is critical: aprotic solvents (e.g., DMF) reduce catalyst leaching but lower yields. Post-reaction, catalysts are recovered via centrifugation and vacuum drying (60°C, 12 hours) .

Advanced: How do traditional synthesis routes (e.g., Diels-Alder) compare to modern methodologies in scalability and isomer control?

Methodological Answer:

Diels-Alder reactions (Yb(OTf)₃, 100°C) produce cis/trans isomer mixtures (60:40 ratio), requiring chromatographic separation . In contrast, domino reactions (InCl₃ catalysis) or ionic liquid methods achieve >90% stereoselectivity via stepwise cyclization . Scalability is higher for heterogeneous catalysts (Fe-ISAS/CN) due to facile separation, whereas ionic liquids are cost-prohibitive for multi-kilogram batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|